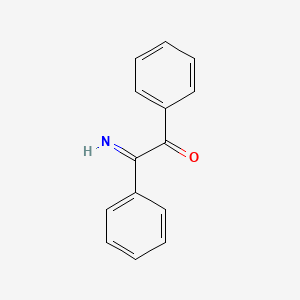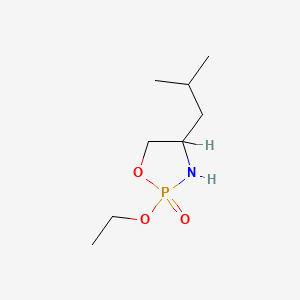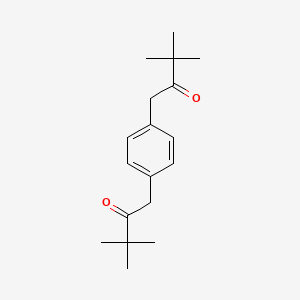
2,4-Dimethyldocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyldocosane is a branched alkane with the molecular formula C24H50 . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a docosane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Métodos De Preparación
The synthesis of 2,4-Dimethyldocosane can be achieved through various synthetic routes. One common method involves the alkylation of a docosane precursor with methylating agents under specific reaction conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, along with the presence of a suitable catalyst to facilitate the methylation process .
Análisis De Reacciones Químicas
2,4-Dimethyldocosane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These reactions include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of lower alkanes through hydrogenation.
Substitution: Halogenation is a typical substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated alkanes.
Aplicaciones Científicas De Investigación
2,4-Dimethyldocosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions. Its reactivity and stability make it a valuable reference in organic synthesis.
Biology: In biological research, this compound is used to study the metabolic pathways of hydrocarbons in microorganisms. It helps in understanding the biodegradation processes and the role of specific enzymes in breaking down hydrocarbons.
Industry: The compound is utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyldocosane exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that catalyze the oxidation and breakdown of hydrocarbons. These enzymes, such as monooxygenases and dioxygenases, introduce oxygen atoms into the hydrocarbon chain, leading to the formation of intermediate compounds that are further degraded .
Comparación Con Compuestos Similares
2,4-Dimethyldocosane can be compared with other similar compounds, such as:
2,4-Dimethylpentane: This compound is a smaller branched alkane with similar chemical properties but a shorter carbon chain.
2,2-Dimethyldocosane: Another isomer of docosane, differing in the position of the methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical behavior and applications in various fields.
Propiedades
Fórmula molecular |
C24H50 |
|---|---|
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
2,4-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(2)3/h23-24H,5-22H2,1-4H3 |
Clave InChI |
UGJBVGQOKDFHDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


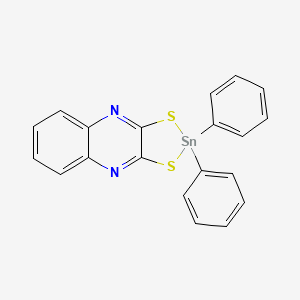
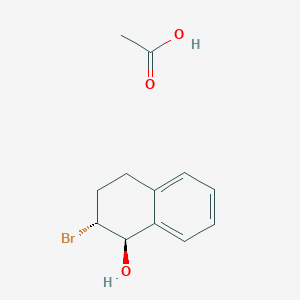
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
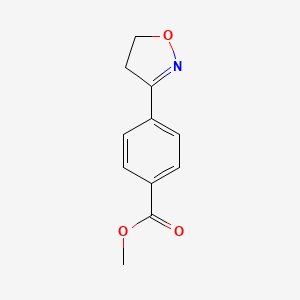


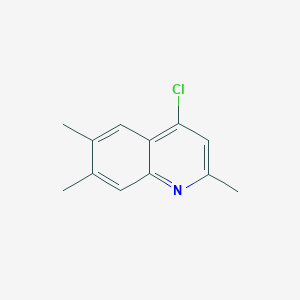
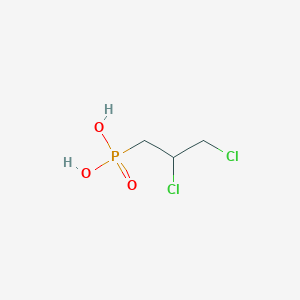

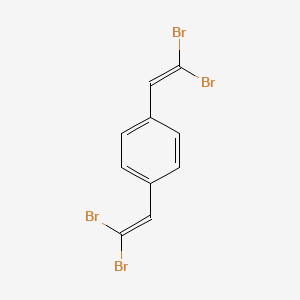
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
